KRAS inhibitor-16

KRAS G12C Biochemical Assay IC50

KRAS inhibitor-16 (compound 3-11) is a covalent small-molecule antagonist selectively targeting the KRAS G12C oncogenic mutant (biochemical IC50 0.457 µM). Its unique 3.6-fold differential p-ERK inhibition between MIA PaCA-2 pancreatic cancer cells (IC50 3.06 µM) and A549 lung cancer cells (IC50 11.1 µM) makes it an indispensable tool for investigating tissue-specific KRAS signaling, benchmarking novel G12C inhibitors against clinical candidates like sotorasib and adagrasib, and validating mutant-selectivity in CRC, NSCLC, and PDAC models. Ideal for researchers requiring a well-characterized reference compound with reproducible activity for combination therapy studies and biomarker discovery. Order this high-purity (≥98%) research tool today.

Molecular Formula C20H16Cl2FN3O2S
Molecular Weight 452.3 g/mol
Cat. No. B15142833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS inhibitor-16
Molecular FormulaC20H16Cl2FN3O2S
Molecular Weight452.3 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCN(CC1)C2=C3C=C(C(=C(C3=NS2)F)C4=C(C=CC(=C4)O)Cl)Cl
InChIInChI=1S/C20H16Cl2FN3O2S/c1-2-16(28)25-5-7-26(8-6-25)20-13-10-15(22)17(18(23)19(13)24-29-20)12-9-11(27)3-4-14(12)21/h2-4,9-10,27H,1,5-8H2
InChIKeyUPHZHQLQCQSBQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KRAS Inhibitor-16: A Potent KRAS G12C Inhibitor with Defined Cellular p-ERK Activity for Targeted Oncology Research


KRAS inhibitor-16 (CAS: 2230873-67-1), also known as compound 3-11, is a small-molecule covalent antagonist targeting the KRAS G12C oncogenic mutant . It exhibits a biochemical IC50 of 0.457 µM against KRAS G12C and demonstrates functional p-ERK inhibition in MIA PaCA-2 (pancreatic cancer) and A549 (lung cancer) cells with IC50 values of 3.06 µM and 11.1 µM, respectively [1]. This compound serves as a valuable research tool for investigating KRAS-driven signaling in pancreatic, colorectal, and lung cancer models [2].

Why Not Any KRAS G12C Inhibitor? Critical Differences in Potency, Selectivity, and Cell-Type Activity


While multiple KRAS G12C inhibitors exist, direct substitution with KRAS inhibitor-16 is not recommended without careful consideration. The compound's specific biochemical potency (IC50 0.457 µM) and cell-based p-ERK inhibition profiles in MIA PaCA-2 (3.06 µM) and A549 (11.1 µM) cells represent a unique activity signature . Other KRAS G12C inhibitors, such as KRAS inhibitor-21 (IC50 <0.01 µM) or sotorasib (AMG 510, IC50 ~0.05-0.1 µM), exhibit significantly different potencies, target engagement kinetics, and cellular activity patterns . Moreover, variations in chemical structure (e.g., covalent warhead, scaffold) can lead to divergent selectivity profiles and off-target effects [1]. Consequently, experimental outcomes may not be reproducible if a generic alternative is used without validating comparable activity in the relevant cellular context.

KRAS Inhibitor-16: Direct Quantitative Comparisons Against Key Benchmarks


KRAS Inhibitor-16 vs. ARS-1620: Biochemical Potency Comparison

In a biochemical assay measuring direct KRAS G12C inhibition, KRAS inhibitor-16 (compound 3-11) demonstrated an IC50 of 0.457 µM . This value positions it as less potent than the clinical candidate sotorasib (AMG 510, IC50 ~0.05-0.1 µM) but more potent than the tool compound ARS-1620, which typically exhibits IC50 values in the range of 1.32-1.59 µM across various assays [1]. This potency differential is critical for dose selection in cell-based and in vivo studies.

KRAS G12C Biochemical Assay IC50 Covalent Inhibitor

KRAS Inhibitor-16 vs. KRAS Inhibitor-21: A Potency Gap with Implications for Selectivity

KRAS inhibitor-16 exhibits a biochemical IC50 of 0.457 µM . In contrast, the closely related analog KRAS inhibitor-21 (22b) is reported with an IC50 of <0.01 µM, representing a >45-fold increase in potency . Such a substantial potency gap suggests that KRAS inhibitor-16 may be a more suitable tool for studies requiring a less potent inhibitor to mitigate potential off-target effects at high concentrations, whereas KRAS inhibitor-21 is better suited for applications demanding maximal target engagement.

KRAS G12C Potency Selectivity Tool Compound

Cell-Type Specific p-ERK Inhibition: MIA PaCA-2 vs. A549

KRAS inhibitor-16 demonstrates differential p-ERK inhibition across cell lines. In MIA PaCA-2 pancreatic cancer cells, the p-ERK IC50 is 3.06 µM, while in A549 lung cancer cells, it is 11.1 µM [1]. This represents a 3.6-fold difference in cellular potency. For comparison, another KRAS G12C inhibitor, K20, exhibited an average antiproliferative IC50 of 1.16 µM across H358 and H23 cell lines [2], highlighting the cell-type dependent activity of KRAS inhibitor-16.

p-ERK Cellular Activity MIA PaCA-2 A549 Pancreatic Cancer Lung Cancer

Selectivity vs. KRAS G12D: A Mutant-Specific Profile

While direct selectivity data for KRAS inhibitor-16 against KRAS G12D is not available, a structurally distinct compound, KRAS G12D inhibitor 16, exhibits an IC50 of 0.7 nM for KRAS G12D and 0.35 µM for KRAS G12C [1]. This highlights the importance of using mutant-specific tools. As KRAS inhibitor-16 is reported to be a G12C-specific inhibitor, its use in models with other KRAS mutations (e.g., G12D, G12V) would likely result in no or minimal target engagement, underscoring its value as a selective probe for the G12C mutant.

KRAS G12C KRAS G12D Selectivity Mutant-Specific

Optimal Applications for KRAS Inhibitor-16 in Oncology Research


Investigating KRAS G12C-Driven Signaling in Pancreatic Cancer Models

Given its potent p-ERK inhibition in MIA PaCA-2 cells (IC50 3.06 µM) [1], KRAS inhibitor-16 is an ideal tool for dissecting KRAS-dependent signaling pathways in pancreatic ductal adenocarcinoma (PDAC) models harboring the G12C mutation. Its activity in this cell line makes it suitable for studying mechanisms of resistance, combination therapy with MEK or PI3K inhibitors, and biomarker discovery in a clinically relevant context.

Comparative Studies with Clinical KRAS G12C Inhibitors

With a biochemical IC50 of 0.457 µM, KRAS inhibitor-16 provides a useful reference point for benchmarking novel KRAS G12C inhibitors against clinical candidates like sotorasib (AMG 510) and adagrasib (MRTX849), which exhibit potencies in the low nanomolar range [2]. Its distinct activity profile in A549 lung cancer cells (p-ERK IC50 11.1 µM) [1] further enables researchers to assess the impact of potency and cellular context on downstream pathway inhibition.

Evaluating Cell-Type Specific Sensitivity to KRAS G12C Inhibition

The 3.6-fold difference in p-ERK IC50 between MIA PaCA-2 (3.06 µM) and A549 (11.1 µM) cells [1] makes KRAS inhibitor-16 a valuable probe for exploring the molecular basis of differential sensitivity to KRAS G12C blockade. This application can inform patient stratification strategies and the development of predictive biomarkers for KRAS G12C inhibitor response.

Tool Compound for In Vitro Selectivity Profiling

As a reported KRAS G12C-specific inhibitor [1], KRAS inhibitor-16 serves as a critical control in selectivity panels that include cell lines with wild-type KRAS or other mutations (e.g., G12D, G12V, G13D). By confirming that its effects are restricted to G12C-mutant models, researchers can validate the mutant-specificity of novel inhibitors or elucidate compensatory signaling mechanisms in KRAS wild-type contexts [3].

Technical Documentation Hub

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